4-Methylumbelliferyl B-D-chitobiose peracetate
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Overview
Description
4-Methylumbelliferyl B-D-chitobiose peracetate is a fluorogenic substrate used in various biochemical assays. It is particularly valuable in the study of chitinase activity, as its breakdown results in the release of 4-methylumbelliferone, a fluorescent product . This compound is widely used in proteomics research and has a molecular formula of C36H44N2O18 and a molecular weight of 792.74 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylumbelliferyl B-D-chitobiose peracetate typically involves the acetylation of 4-methylumbelliferyl B-D-chitobiose. The reaction conditions often include the use of acetic anhydride in the presence of a catalyst such as pyridine . The reaction is carried out under controlled temperature conditions to ensure the complete acetylation of the hydroxyl groups on the chitobiose moiety.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Methylumbelliferyl B-D-chitobiose peracetate primarily undergoes hydrolysis reactions. When exposed to chitinase enzymes, the compound is hydrolyzed to release 4-methylumbelliferone, which is fluorescent . This reaction is commonly used in enzymatic assays to measure chitinase activity.
Common Reagents and Conditions
The hydrolysis of this compound typically requires the presence of chitinase enzymes. The reaction is carried out in aqueous buffer solutions at optimal pH and temperature conditions for the enzyme activity .
Major Products Formed
The major product formed from the hydrolysis of this compound is 4-methylumbelliferone, which exhibits strong fluorescence under UV light .
Scientific Research Applications
4-Methylumbelliferyl B-D-chitobiose peracetate is extensively used in scientific research, particularly in the following areas:
Mechanism of Action
The mechanism of action of 4-Methylumbelliferyl B-D-chitobiose peracetate involves its hydrolysis by chitinase enzymes. The enzyme cleaves the glycosidic bond in the chitobiose moiety, releasing 4-methylumbelliferone . This fluorescent product can be easily detected and quantified, making it a valuable tool in enzymatic assays.
Comparison with Similar Compounds
4-Methylumbelliferyl B-D-chitobiose peracetate is unique in its ability to serve as a fluorogenic substrate for chitinase enzymes. Similar compounds include:
4-Methylumbelliferyl N-acetyl-β-D-glucosaminide: Used as a substrate for β-N-acetylglucosaminidase.
4-Methylumbelliferyl β-D-glucopyranoside: Used as a substrate for β-glucosidase.
4-Methylumbelliferyl β-D-galactopyranoside: Used as a substrate for β-galactosidase.
These compounds share the common feature of releasing 4-methylumbelliferone upon enzymatic hydrolysis, but they differ in the specific enzymes they target and the types of glycosidic bonds they cleave .
Properties
Molecular Formula |
C36H44N2O18 |
---|---|
Molecular Weight |
792.7 g/mol |
IUPAC Name |
[5-acetamido-3-[3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-4-acetyloxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C36H44N2O18/c1-15-11-28(46)53-25-12-23(9-10-24(15)25)52-35-29(37-16(2)39)34(51-22(8)45)32(27(54-35)14-48-19(5)42)56-36-30(38-17(3)40)33(50-21(7)44)31(49-20(6)43)26(55-36)13-47-18(4)41/h9-12,26-27,29-36H,13-14H2,1-8H3,(H,37,39)(H,38,40) |
InChI Key |
OZQAXINUAWYDOY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)COC(=O)C)OC4C(C(C(C(O4)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C)OC(=O)C)NC(=O)C |
Origin of Product |
United States |
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